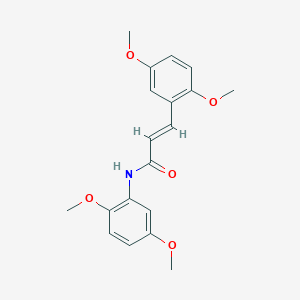

![molecular formula C14H10N4O5S B2927607 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865286-30-2](/img/structure/B2927607.png)

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

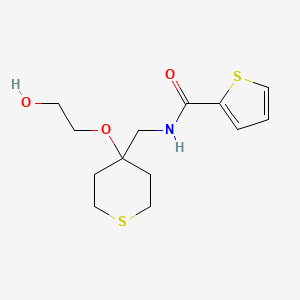

“N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a nitro group attached to a thiophene ring, and a carboxamide group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxadiazoles, for example, have been shown to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Research into novel dihydropyrimidine derivatives, including compounds with structures related to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, has shown potential antidiabetic applications. These compounds were synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating promising results for future therapeutic applications (Lalpara et al., 2021).

Anticancer Activity

A series of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has been synthesized and showed anticancer properties. These compounds were characterized and evaluated for cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1, indicating their potential as anticancer agents (Adimule et al., 2014).

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has been conducted to evaluate their nematocidal activities. Some of these compounds exhibited significant activity against Bursaphelenchus xylophilus, a pathogenic nematode, suggesting their use as lead compounds for developing new nematicides (Liu et al., 2022).

Antimicrobial and Chemotherapeutic Agents

A study on hydrazide and oxadiazole derivatives, initiated from 3-methoxyphenol, aimed to discover new cytotoxic and antimicrobial agents. These compounds showed promising antimicrobial activity against various bacteria and fungi, and some exhibited significant antiproliferative activity against human tumor cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-oxadiazole scaffold have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins . They can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can impact various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA replication and cell proliferation, suggesting that the compound may have potential anticancer properties.

Result of Action

Given the known targets and mode of action of similar 1,3,4-oxadiazole derivatives, it can be inferred that this compound may have potential antiproliferative effects, particularly in the context of cancer treatment .

Eigenschaften

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5S/c1-22-9-4-2-3-8(7-9)13-16-17-14(23-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCMGNFGCTELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)

![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)